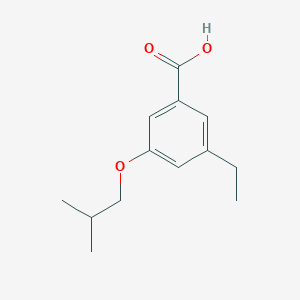
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound that features a benzyloxy group and a tetrahydrofuran-3-yl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline typically involves multiple steps. One common method starts with the protection of the aniline group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tetrahydrofuran-3-yl group is then introduced via an etherification reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and tetrahydrofuran-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)aniline: Lacks the tetrahydrofuran-3-yl group, which may result in different chemical and biological properties.
4-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the benzyloxy group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the benzyloxy and tetrahydrofuran-3-yl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-(oxolan-3-yloxy)-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19NO3/c18-14-6-7-16(21-15-8-9-19-12-15)17(10-14)20-11-13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12,18H2 |
Clé InChI |
XUWLCYSXRJWTSL-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


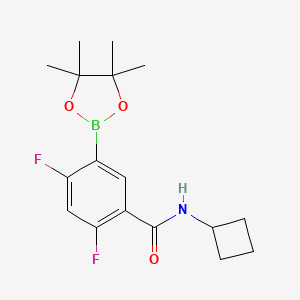

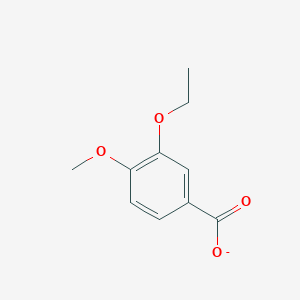
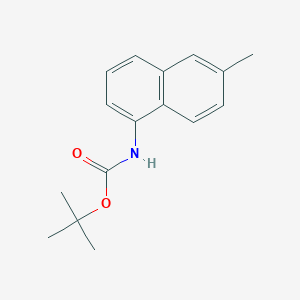
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)



![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
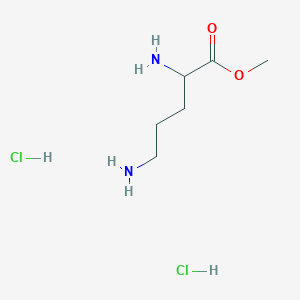
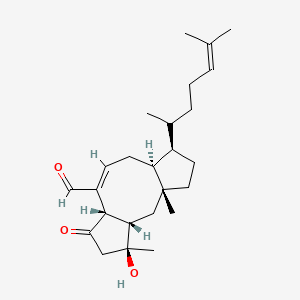
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
